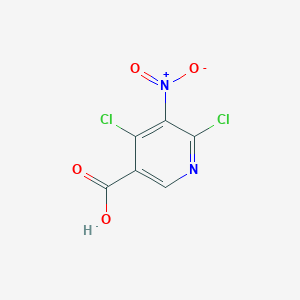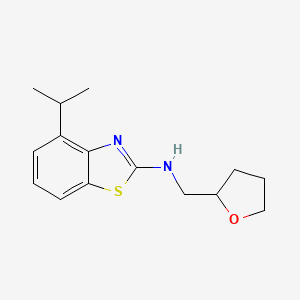![molecular formula C7H4ClN3O2 B1388518 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid CAS No. 1016241-80-7](/img/structure/B1388518.png)
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid
説明
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates . It is used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . Another method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine involves preparing ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane .Molecular Structure Analysis
The molecular structure of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is characterized by a pyrrolo[2,3-d]pyrimidine core . This core is common in several Janus kinase (JAK) inhibitors .Chemical Reactions Analysis
The chlorination of carbonyl with phosphorus oxychloride is used to obtain a dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine include a melting point of 287–288 °C . It is soluble in DMSO, ethyl acetate, and methanol .科学的研究の応用
Janus Kinase (JAK) Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine serves as a practical building block in the synthesis of many JAK inhibitors . JAK inhibitors interfere with the JAK-STAT signal pathway, which is involved in cell division, death, and tumor formation processes .
- Methods of Application: An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield is described .
- Results or Outcomes: JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
Anticancer Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: A new series of pyrrolo[2,3-D]pyrimidine derivatives containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 were synthesized for anticancer applications .
- Methods of Application: The compounds were synthesized using a microwave technique .
- Results or Outcomes: Compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (26.1 μg/ml) .
Antiviral and Antiproliferative Treatments
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: Pyrrolo[2,3-D]pyrimidines, including 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine, have been widely investigated for their pharmaceutical activities.
- Methods of Application: Specific methods of application are not mentioned in the source.
- Results or Outcomes: These compounds show potential in antiviral and antiproliferative treatments, particularly against human cytomegalovirus and herpes simplex virus type 1.
Synthesis of CP690550 and CGP76030
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates at home and abroad, including CP690550, CGP76030 .
- Methods of Application: Specific methods of application are not mentioned in the source .
- Results or Outcomes: 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine was the scaffold for many commercially available drugs .
Development of Potent Kinase Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine serves as a scaffold for developing potent kinase inhibitors, including promising candidates for cancer therapy and innovative treatments for inflammatory skin disorders like atopic dermatitis .
- Methods of Application: Specific methods of application are not mentioned in the source .
- Results or Outcomes: These kinase inhibitors have potential therapeutic applications in the treatment of diverse diseases, including cancer .
Organic Compound Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in advancing therapeutic interventions and organic compound synthesis, showcasing its versatility and importance in various scientific fields .
- Methods of Application: Synthesizing 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine typically involves intricate multi-step organic reactions, necessitating precise control of reaction conditions to ensure high yields and purity .
- Results or Outcomes: Despite the synthetic challenges, its versatility and potential applications make it a subject of continued interest and exploration in both academic and industrial research settings .
Synthesis of Tofacitinib
- Scientific Field: Pharmaceutical Chemistry
- Application Summary: 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is an intermediate in the synthesis of Tofacitinib , a drug widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis who have an inadequate response or intolerance to methotrexate .
- Methods of Application: Specific methods of application are not mentioned in the source .
- Results or Outcomes: Tofacitinib has shown significant efficacy in reducing symptoms and improving physical function in patients with rheumatoid arthritis .
Synthesis of 3-Phosphoinositide-Dependent Kinase 1 (PDK1) Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: Analogs of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine substituted with different amines have been identified as potent inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1), a crucial target in cancer therapy .
- Methods of Application: Specific methods of application are not mentioned in the source .
- Results or Outcomes: These PDK1 inhibitors have potential therapeutic applications in the treatment of cancer .
Organic Electronics and Materials Science
- Scientific Field: Materials Science
- Application Summary: 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine’s unique structure and electronic properties make it an attractive candidate for developing novel materials, such as organic semiconductors or ligands for catalysis .
- Methods of Application: Specific methods of application are not mentioned in the source .
- Results or Outcomes: Its utilization in materials science and organic electronics is gaining attention .
将来の方向性
特性
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-3-1-4(7(12)13)11-6(3)10-2-9-5/h1-2H,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTZXTJRFVPNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=NC=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671984 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid | |
CAS RN |
1016241-80-7 | |
| Record name | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



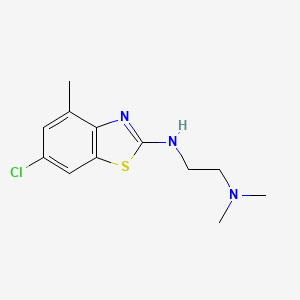
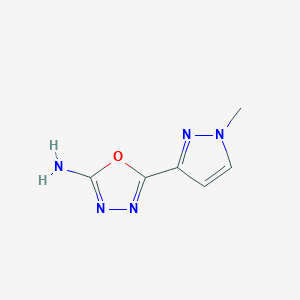
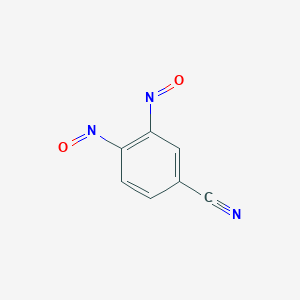
![5-[4-nitro-2-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1388440.png)
![[2,3-Dichloro-5-(trifluoromethyl)-4-pyridinyl]-methanol](/img/structure/B1388441.png)
![6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1388442.png)
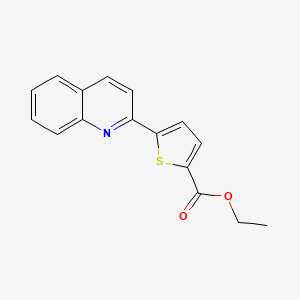

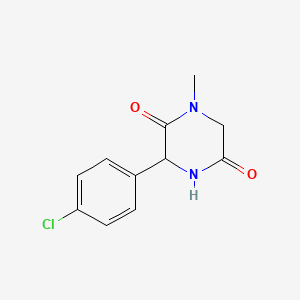
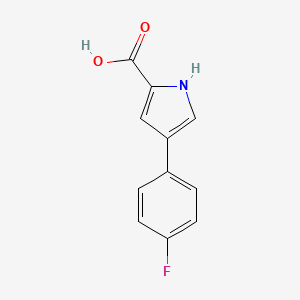
![4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B1388451.png)

